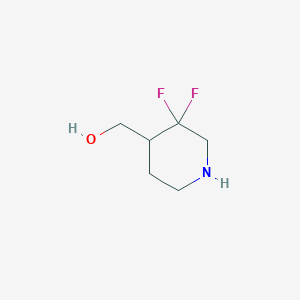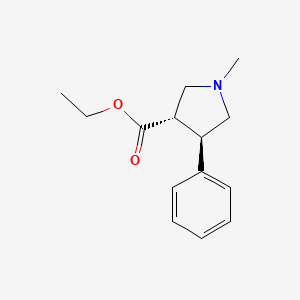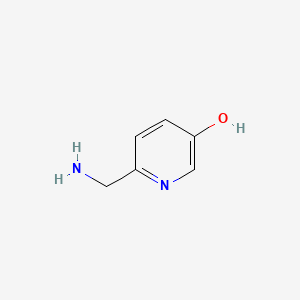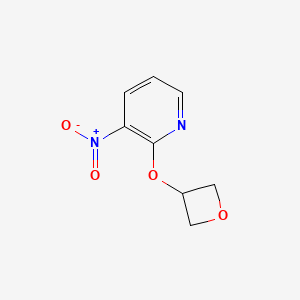
4-Nitrobenzyl morpholine-4-carbodithioate
Vue d'ensemble
Description
4-Nitrobenzyl morpholine-4-carbodithioate, also known as NBC or S-(4-nitrobenzyl) morpholine-4-carbodithioate, is a chemical compound with the molecular formula C12H14N2O3S2 . It has a molecular weight of 298.39 .
Molecular Structure Analysis
The InChI code for 4-Nitrobenzyl morpholine-4-carbodithioate is1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 .
Applications De Recherche Scientifique
Metal Ion Detection and Determination
4-Nitrobenzyl morpholine-4-carbodithioate, along with similar compounds, has been explored for its utility in detecting and quantifying metal ions. Studies have found that morpholine carbodithioates can effectively be used in the amperometric determination of various metal ions such as Bi3+, Cu2+, Ni2+, Te4+, and Zn2+. This application is significant in analytical chemistry, particularly for the microdetermination of these metals in different matrices, including alloys (Rao, Brar, & Puri, 1982; Gautam, Bansal, & Puri, 1981).
Spectrophotometric Applications
The utility of morpholine-4-carbodithioate, a related compound, extends to spectrophotometric applications for the determination of copper, cobalt, nickel, and tellurium. This process involves extraction into molten naphthalene, followed by dissolution in chloroform for spectrophotometric analysis. Such methods are valued for their sensitivity and precision in the quantification of trace metal ions (Gautam, Bansal, & Puri, 1981).
Chemical and Electrochemical Studies
Chemical and electrochemical reductions of nitrobenzyl chlorides and carbamates, including those with morpholine, have been shown to activate these compounds to produce intermediates capable of alkylation. This reactivity is crucial in understanding the mechanism of action for bioreductive alkylating agents and has implications in the design of chemotherapeutic agents (Kirkpatrick, Johnson, & Sartorelli, 1986).
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes with morpholine-4-carbodithioate have been explored extensively. These studies provide insights into the coordination chemistry of various metals with dithiocarbamate ligands, expanding our understanding of their structural and electronic properties. Such research is foundational for applications in catalysis, material science, and the development of metal-based drugs (Aravamùdan, Brown, & Venkappayya, 1971; Tang Ning et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl morpholine-4-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-14(16)11-3-1-10(2-4-11)9-19-12(18)13-5-7-17-8-6-13/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEUXOYPPBYZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl morpholine-4-carbodithioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1396193.png)
![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)




![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)
![1H-Imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1396207.png)



![cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one](/img/structure/B1396212.png)